
(N'-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester
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Overview
Description
(N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester is a chemical compound with a complex structure that includes both hydrazino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester typically involves the reaction of hydrazine derivatives with ethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (N’-Methoxycarbonyl-hydrazino)-3,5-dinitro-benzoic acid ethyl ester
- (N’-Methoxycarbonyl-hydrazino)-4-oxo-butyric acid
Uniqueness
(N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10N2O5 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
ethyl 2-(2-methoxycarbonylhydrazinyl)-2-oxoacetate |
InChI |
InChI=1S/C6H10N2O5/c1-3-13-5(10)4(9)7-8-6(11)12-2/h3H2,1-2H3,(H,7,9)(H,8,11) |
InChI Key |
XFGDPCUURDAORK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)OC |
Origin of Product |
United States |
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